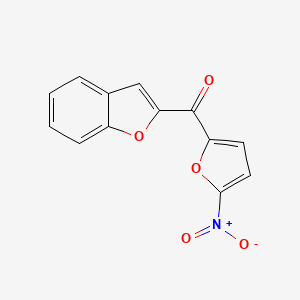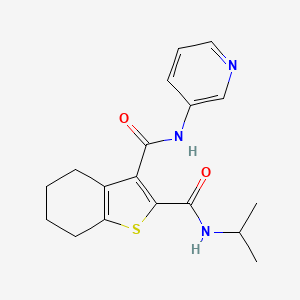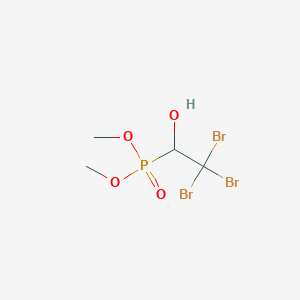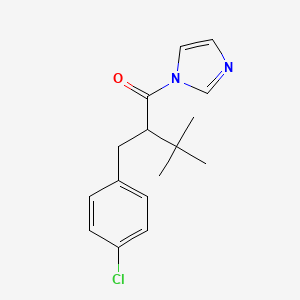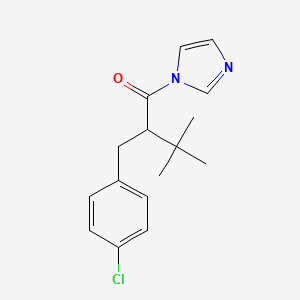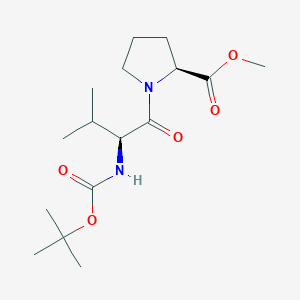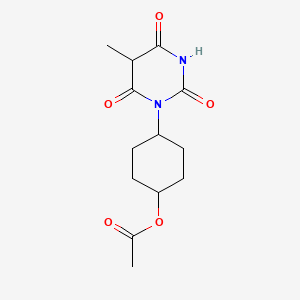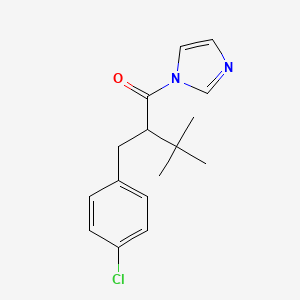![molecular formula C10H25FN2Si B14161190 Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl- CAS No. 66436-26-8](/img/structure/B14161190.png)
Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl- is a chemical compound with the molecular formula C10H25FN2Si and a molecular weight of 220.4 g/mol . This compound is characterized by the presence of a hydrazine group substituted with a fluorobis(1-methylpropyl)silyl group and two methyl groups. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl- involves several steps. One common method includes the reaction of hydrazine with a fluorobis(1-methylpropyl)silyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of simpler hydrazine derivatives.
Applications De Recherche Scientifique
Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl- is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials due to its unique reactivity.
Mécanisme D'action
The mechanism of action of Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The fluorobis(1-methylpropyl)silyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with specific enzymes, leading to the modulation of various biochemical pathways .
Comparaison Avec Des Composés Similaires
Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl- can be compared with other similar compounds such as:
Hydrazine, 1,1-dimethyl-: Lacks the fluorobis(1-methylpropyl)silyl group, resulting in different chemical properties and reactivity.
Hydrazine, 2-[chlorobis(1-methylpropyl)silyl]-1,1-dimethyl-: Contains a chlorobis(1-methylpropyl)silyl group instead of a fluorobis(1-methylpropyl)silyl group, leading to variations in reactivity and applications.
This compound’s unique fluorine substitution significantly influences its chemical behavior, making it distinct from other hydrazine derivatives .
Propriétés
Numéro CAS |
66436-26-8 |
|---|---|
Formule moléculaire |
C10H25FN2Si |
Poids moléculaire |
220.40 g/mol |
Nom IUPAC |
2-[di(butan-2-yl)-fluorosilyl]-1,1-dimethylhydrazine |
InChI |
InChI=1S/C10H25FN2Si/c1-7-9(3)14(11,10(4)8-2)12-13(5)6/h9-10,12H,7-8H2,1-6H3 |
Clé InChI |
QWGDYRJJVYATFT-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)[Si](C(C)CC)(NN(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis(1,3-benzodioxole-5-carboxamide)](/img/structure/B14161113.png)


![3-(4-Tert-butylphenyl)-6-(thiophen-2-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14161124.png)
